1-Chloro-3-ethynyl-2-methoxybenzene
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Overview
Description
1-Chloro-3-ethynyl-2-methoxybenzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethynyl-2-methoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of 2-iodoanisole with trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl group . This process typically requires the use of a palladium catalyst and a base such as triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-ethynyl-2-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Addition Reactions: The ethynyl group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Addition Reactions: Halogens like bromine or chlorine, and hydrogen halides like hydrogen chloride, are commonly used.
Major Products:
Nitration: 1-Chloro-3-ethynyl-2-methoxy-4-nitrobenzene.
Sulfonation: 1-Chloro-3-ethynyl-2-methoxy-4-sulfonic acid.
Halogenation: 1-Chloro-3-ethynyl-2-methoxy-4-bromobenzene.
Scientific Research Applications
1-Chloro-3-ethynyl-2-methoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-3-ethynyl-2-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with nucleophiles, while the methoxy and chlorine groups can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
1-Chloro-2-ethynylbenzene: Similar structure but lacks the methoxy group.
1-Chloro-3-fluoro-2-methoxybenzene: Similar structure but has a fluorine atom instead of an ethynyl group.
2-Ethynylanisole: Similar structure but lacks the chlorine atom.
Uniqueness: 1-Chloro-3-ethynyl-2-methoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the ethynyl group allows for unique addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity in electrophilic aromatic substitution reactions.
Properties
IUPAC Name |
1-chloro-3-ethynyl-2-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCHULMUGDOLLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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